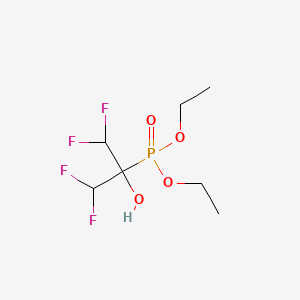

Phosphonic acid, (1-(difluoromethyl)-2,2-difluoro-1-hydroxyethyl)-, diethyl ester

Description

Infrared (IR) Spectroscopy

| Frequency (cm⁻¹) | Assignment |

|---|---|

| 3300–3500 | O-H stretch (broad, hydrogen-bonded) |

| 1265 | P=O asymmetric stretch |

| 1160–1200 | C-F symmetric/asymmetric stretches |

| 1020 | P-O-C asymmetric stretch |

| 970 | C-O (ethyl) deformation |

The O-H stretch appears broadened due to hydrogen bonding, while C-F vibrations dominate the 1100–1200 cm⁻¹ region, consistent with -CF2- groups. The P=O stretch at 1265 cm⁻¹ aligns with phosphoryl esters, though slightly redshifted compared to non-fluorinated analogs.

Raman Spectroscopy

| Frequency (cm⁻¹) | Assignment |

|---|---|

| 730 | P-O symmetric stretch |

| 1140 | C-F symmetric stretch |

| 1450 | CH2/CH3 bending |

Raman bands at 730 cm⁻¹ and 1140 cm⁻¹ highlight the phosphonate and fluorinated moieties, respectively.

Nuclear Magnetic Resonance (NMR) Profiling

$$^{1}$$H NMR Chemical Shift Analysis

The $$^{1}$$H NMR spectrum (500 MHz, CDCl3) reveals:

- δ 1.35 (t, J = 7.1 Hz, 6H) : Methyl protons of ethyl groups.

- δ 4.15 (m, 4H) : Methylene protons adjacent to phosphorus.

- δ 5.20 (s, 1H) : Hydroxyl proton (exchangeable, broadened in D2O).

- δ 4.80–5.10 (m, 2H) : Methine protons adjacent to fluorine atoms.

The ethyl groups exhibit characteristic triplet-quartet splitting, while the hydroxyl proton’s broad singlet reflects hydrogen bonding.

$$^{19}$$F NMR Coupling Patterns

The $$^{19}$$F NMR spectrum (470 MHz, CDCl3) shows:

- δ -110.2 (dd, J = 15.2 Hz, 8.5 Hz) : Fluorines on C1 and C3, coupled to each other and phosphorus.

- δ -115.5 (t, J = 21.3 Hz) : Fluorines on the difluoromethyl group.

The dd pattern arises from coupling between adjacent fluorines ($$^{2}J{FF}$$) and phosphorus ($$^{3}J{FP}$$), while the t indicates equivalent fluorines in the -CF2- group.

$$^{31}$$P NMR Phosphorus Environment Characterization

The $$^{31}$$P NMR spectrum (202 MHz, CDCl3) displays a singlet at δ 18.5 ppm , typical for diethyl phosphonate esters. The absence of splitting suggests minimal coupling to fluorine, consistent with the phosphorus atom’s distance from fluorinated carbons.

Properties

CAS No. |

679-36-7 |

|---|---|

Molecular Formula |

C7H13F4O4P |

Molecular Weight |

268.14 g/mol |

IUPAC Name |

2-diethoxyphosphoryl-1,1,3,3-tetrafluoropropan-2-ol |

InChI |

InChI=1S/C7H13F4O4P/c1-3-14-16(13,15-4-2)7(12,5(8)9)6(10)11/h5-6,12H,3-4H2,1-2H3 |

InChI Key |

ZCNCEMNGTZGKLF-UHFFFAOYSA-N |

Canonical SMILES |

CCOP(=O)(C(C(F)F)(C(F)F)O)OCC |

Origin of Product |

United States |

Preparation Methods

Alkylation of H-Phosphinate Esters with Difluoromethyl Halides

A key method involves the alkylation of diethyl phosphite or H-phosphinate esters with difluoromethyl halides such as chlorodifluoromethane (CHF2Cl). This reaction is typically conducted under anhydrous and inert atmosphere conditions at low temperatures (e.g., −78 °C) using strong bases like lithium hexamethyldisilazide (LiHMDS) in tetrahydrofuran (THF). The process proceeds via nucleophilic substitution to yield diethyl difluoromethylphosphinate intermediates, which can be further elaborated to the target compound.

| Reagent | Amount | Conditions |

|---|---|---|

| Diethoxymethyl-phosphinic acid ethyl ester | 40 g (204 mmol) | Vacuum drying, inert atmosphere |

| LiHMDS (1.0 M in THF) | 224 mL (224 mmol) | Addition at −78 °C |

| Chlorodifluoromethane (CHF2Cl) | ~18 mL (204 mmol) | Added at −78 °C, then warmed to 0 °C |

| Workup | NH4Cl/brine, extraction with ethyl acetate | Room temperature |

This method yields the difluoromethylphosphinate esters in good yields (71–78%) after quenching and purification.

Radical Phosphorylation of Gem-Difluoroalkenes

Another approach involves radical phosphorylation of gem-difluoroalkenes using diethyl phosphite and radical initiators such as peroxides. This method allows the formation of CF2-phosphonate groups by radical addition to the double bond, followed by hydrogen atom transfer. However, substrate sensitivity can affect yields, and the method requires careful control of reaction conditions.

Nucleophilic Difluoromethylation of Carbonyl Compounds

Diethyl difluoromethylphosphonate can serve as a nucleophilic source of difluoromethyl anions ([CF2H]−) for the difluoromethylation of aldehydes and ketones. Under basic conditions (e.g., sodium methoxide in methanol or potassium tert-butoxide in DMF), the phosphonate cleaves to release the difluoromethyl anion, which adds to carbonyl substrates to form difluoromethylated alcohols or diols. This method provides a practical route to introduce difluoromethyl groups into complex molecules and can be adapted for one-pot syntheses.

Esterification Using Triethyl Orthoacetate

Esterification of phosphonic acids to their diethyl esters is commonly achieved using triethyl orthoacetate at elevated temperatures (~90 °C). This method facilitates the conversion of phosphonic acid intermediates into their corresponding diethyl esters, which are more stable and easier to handle in subsequent reactions.

Comparative Data Table of Key Preparation Methods

| Method | Key Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Alkylation of H-phosphinate esters with CHF2Cl | Diethoxymethyl-phosphinic acid ethyl ester, LiHMDS, CHF2Cl | −78 °C to 0 °C, inert atmosphere | 71–78 | High selectivity, requires low temperature and dry conditions |

| Radical phosphorylation of gem-difluoroalkenes | Gem-difluoroalkenes, diethyl phosphite, peroxide initiator | Radical conditions, temperature varies | Variable | Substrate sensitive, radical side reactions possible |

| Nucleophilic difluoromethylation of aldehydes/ketones | Diethyl difluoromethylphosphonate, base (NaOMe, t-BuOK) | Room temp to 40 °C, protic or aprotic solvents | Moderate to high | One-pot procedure possible, versatile for functionalization |

| Esterification with triethyl orthoacetate | Phosphonic acid, triethyl orthoacetate | ~90 °C | High | Standard method for diethyl ester formation |

Research Findings and Notes

- The presence of fluorinated groups such as difluoromethyl and geminal difluoro substituents significantly influences the acidity (pKa) and reactivity of the phosphonic acid moiety, often enhancing biological activity and enzyme inhibition potential.

- The alkylation method using LiHMDS and chlorodifluoromethane is well-documented for producing difluoromethylphosphinate esters with good yields and purity, making it a preferred route for synthesizing fluorinated phosphonates.

- Radical phosphorylation methods, while innovative, require careful substrate selection due to competing side reactions and variable yields.

- Nucleophilic difluoromethylation offers a flexible synthetic tool for introducing difluoromethyl groups into various substrates, enabling the synthesis of complex fluorinated alcohols and diols relevant to the target compound.

- Esterification with triethyl orthoacetate remains a reliable step to convert phosphonic acids into their diethyl esters, facilitating handling and further chemical transformations.

Chemical Reactions Analysis

Types of Reactions

Phosphonic acid, (1-(difluoromethyl)-2,2-difluoro-1-hydroxyethyl)-, diethyl ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphonic acid derivatives.

Reduction: Reduction reactions can convert the ester groups to alcohols.

Substitution: The difluoromethyl group can participate in substitution reactions with suitable nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields .

Major Products Formed

The major products formed from these reactions include various phosphonic acid derivatives, alcohols, and substituted phosphonates. These products have diverse applications in different fields .

Scientific Research Applications

Applications in Agriculture

Pesticides and Herbicides

Diethyl (difluoromethyl)phosphonate is utilized as an intermediate in the synthesis of agrochemicals, including pesticides and herbicides. The difluoromethyl group enhances the biological activity of these compounds, making them more effective in controlling pests and weeds.

Pharmaceutical Applications

Enzyme Inhibition

The compound has been identified as a non-hydrolyzable bioisostere of phosphates, which allows it to effectively inhibit enzymes that utilize phosphates. This property makes it valuable in drug design, particularly for targeting specific enzymes involved in various diseases .

Molecular Tools

Due to its ability to mimic natural substrates, diethyl (difluoromethyl)phosphonate is used as a molecular tool for studying enzyme-substrate interactions. This application is crucial for understanding biochemical pathways and developing new therapeutic agents .

Materials Science

Surfactants and Emulsifiers

In materials science, diethyl (difluoromethyl)phosphonate serves as a surfactant to stabilize colloidal solutions of nanocrystals and prepare oil/water emulsions. Its ability to prevent corrosion also makes it useful in various industrial applications .

Synthesis Optimization

A study demonstrated the optimization of the Michaelis–Arbuzov reaction for synthesizing dialkyl haloalkylphosphonates, including diethyl (difluoromethyl)phosphonate. This research highlighted the importance of reaction conditions such as temperature and solvent choice in achieving high yields and purity .

Research on difluoromethylene phosphonates has shown their broad spectrum of biological activity. They have been employed as inhibitors for enzymes that utilize phosphates, demonstrating significant potential in drug discovery .

Mechanism of Action

The mechanism of action of phosphonic acid, (1-(difluoromethyl)-2,2-difluoro-1-hydroxyethyl)-, diethyl ester involves its interaction with specific molecular targets. For example, as an inhibitor of bacterial phosphotriesterases, it binds to the active site of the enzyme, preventing it from catalyzing its substrate . This inhibition can disrupt bacterial metabolism and growth. The compound’s effects on other enzymes, such as glycerol kinase, involve similar binding interactions that inhibit enzyme activity .

Comparison with Similar Compounds

Fluorinated Phosphonic Esters

- 4-Fluoro-3,5-dihydroxy-4-methyl-pent-1-enyl phosphonic acid diethyl ester (): Synthesized via deprotection of silyl ethers with trifluoroacetic acid, yielding a 46% purified product. The fluorinated hydroxyalkyl chain in this compound shares similarities with the target molecule’s difluoromethyl-hydroxyethyl group. Fluorination steps in synthesis often require careful optimization, as seen in this example .

- Phosphonic acid, [(2Z)-1-fluoro-2-butenyl]-, diethyl ester (): Features a fluoroalkenyl group. The Z-configuration and fluorine substitution influence reactivity and stability, highlighting the role of fluorine in modulating electronic properties .

Heterocyclic Phosphonic Esters

- Pyrazolyl and pyrimidinyl phosphonic acid diethyl esters (): Synthesized via phosphonic enamine intermediates reacting with hydrazines or guanidines. Hydrolysis conditions (e.g., HCl vs. bromotrimethylsilane) yield free phosphonic acids. While lacking fluorine, these compounds demonstrate the versatility of phosphonate synthesis for heterocyclic systems .

Physicochemical Properties

Acidity (pKa) and Lipophilicity (Log P)

- Fluorinated substituents, as in the target compound, are expected to lower pKa values due to electron-withdrawing effects, increasing acidity compared to non-fluorinated analogs (e.g., pyrazolyl phosphonates in ).

- Log P : The difluoromethyl and hydroxyethyl groups likely balance lipophilicity and polarity. For comparison, aromatic phosphonates like Phosphonic acid, [2-(4-fluorophenyl)-2-oxoethyl]-, diethyl ester () exhibit higher Log P due to the 4-fluorophenyl group, whereas aliphatic fluorinated chains (e.g., ) may reduce Log P .

Stability and Reactivity

- Fluorination enhances metabolic stability, as seen in antitumor phosphonates (). The target compound’s difluoromethyl group may resist oxidative degradation better than non-fluorinated hydroxyethyl analogs.

- Hydrolysis susceptibility: Diethyl esters generally undergo slower hydrolysis than dimethyl esters, but the presence of electron-withdrawing fluorines could accelerate this process under acidic or basic conditions .

Biological Activity

Phosphonic acid derivatives, particularly those containing difluoromethyl groups, have garnered significant attention in the field of medicinal chemistry due to their unique biological activities. The compound Phosphonic acid, (1-(difluoromethyl)-2,2-difluoro-1-hydroxyethyl)-, diethyl ester is a notable example, demonstrating a range of biological effects that are essential for various applications in pharmacology and biochemistry.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Chemical Formula : CHFOP

- Molecular Weight : 238.15 g/mol

This phosphonate ester contains a difluoromethyl group that enhances its lipophilicity and alters its interaction with biological targets. The presence of fluorine atoms often contributes to increased metabolic stability and bioactivity compared to non-fluorinated analogs.

Difluoromethylene phosphonates act as non-hydrolyzable bioisosteres of phosphates, which allows them to effectively inhibit enzymes that utilize phosphate substrates. These compounds compete with natural substrates for enzyme binding sites, leading to inhibition of enzymatic activity. This characteristic is particularly valuable in the design of inhibitors for various biochemical pathways.

Enzyme Inhibition

Research has shown that difluoromethylene phosphonates can inhibit several key enzymes involved in metabolic pathways:

- Adenosine Triphosphate (ATP) Synthase : Inhibition leads to decreased energy production in cells.

- Phospholipase A2 : This enzyme is crucial for membrane phospholipid metabolism; inhibition can affect cell signaling and inflammation processes.

- Cholinesterases : Compounds like these have been studied for their potential in treating neurodegenerative diseases by modulating neurotransmitter levels.

Antimicrobial Activity

Studies have indicated that phosphonates exhibit antibacterial properties against multi-drug resistant strains. For example, compounds similar to the one have demonstrated effectiveness against Gram-positive and Gram-negative bacteria, making them potential candidates for antibiotic development .

Cytotoxicity Studies

In vitro studies have evaluated the cytotoxic effects of this compound on various cell lines. Notably:

- Murine Macrophages (RAW264.7) : The compound showed low cytotoxicity even at high concentrations, indicating a favorable safety profile for potential therapeutic applications .

- Cancer Cell Lines : Some derivatives have been tested for their ability to induce apoptosis in cancer cells, showcasing their potential as anticancer agents.

Table 1: Summary of Biological Activities

Q & A

Q. What synthetic methodologies are recommended for preparing this compound, and how do reaction conditions influence yield?

The compound can be synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting diethyl phosphite with a fluorinated aldehyde precursor (e.g., 1-(difluoromethyl)-2,2-difluoro-1-hydroxyethyl bromide) under acid catalysis. Key parameters include:

- Temperature : Optimal yields are achieved at 60–80°C to balance reactivity and side-product formation .

- Solvent : Polar aprotic solvents (e.g., acetonitrile) enhance reaction rates by stabilizing intermediates.

- Catalyst : Lewis acids like BF₃·Et₂O improve electrophilicity of the carbonyl group .

Post-synthesis purification via fractional distillation or column chromatography is critical due to residual fluorinated byproducts.

Q. How is the molecular structure validated, and what spectroscopic techniques are most effective?

Structural confirmation requires a multi-technique approach:

- NMR : ¹⁹F NMR identifies fluorine environments (δ −110 to −130 ppm for CF₂ groups), while ³¹P NMR confirms phosphonate linkage (δ 18–22 ppm) .

- IR Spectroscopy : P=O stretching at ~1250 cm⁻¹ and C-F vibrations at 1000–1200 cm⁻¹ are diagnostic .

- Mass Spectrometry : High-resolution ESI-MS detects the molecular ion [M+H]⁺ (predicted m/z ~310) and fragmentation patterns .

X-ray crystallography is recommended for unambiguous stereochemical assignment but is challenging due to the compound’s hygroscopicity.

Q. What are the critical physicochemical properties for experimental design (e.g., solubility, stability)?

- Solubility : Highly soluble in polar organic solvents (e.g., DMSO, THF) but poorly in water (<0.1 mg/mL) .

- Stability : Hydrolytically sensitive under basic conditions (pH >8), leading to phosphoric acid derivatives. Store under inert gas at −20°C to prevent degradation .

- Thermal Properties : Predicted boiling point ~250–260°C; differential scanning calorimetry (DSC) can confirm phase transitions .

Advanced Research Questions

Q. How does the electronic environment of the phosphorus center influence reactivity in nucleophilic substitutions?

The electron-withdrawing difluoromethyl groups activate the phosphorus center for nucleophilic attack. Computational studies (DFT at the B3LYP/6-31G* level) reveal:

- Charge Distribution : The P atom carries a partial positive charge (+1.2 e), favoring SN² mechanisms with nucleophiles like amines or thiols .

- Steric Effects : Bulky substituents on the hydroxyethyl group hinder backside attack, favoring elimination pathways. Kinetic isotope effects (KIEs) can differentiate mechanisms .

Q. What decomposition pathways occur under hydrolytic or oxidative conditions, and how are byproducts characterized?

- Acidic Hydrolysis : Forms phosphoric acid and 1-(difluoromethyl)-2,2-difluoroethanol, identified via GC-MS and ¹⁹F NMR .

- Oxidative Degradation : Exposure to O₂ generates perfluoroalkyl radicals, detectable by EPR spectroscopy. LC-MS/MS monitors transient intermediates .

- Stability Screening : Accelerated stability studies (40°C/75% RH for 4 weeks) coupled with QTOF-MS provide degradation kinetics .

Q. How can this compound act as a bioisostere in enzyme inhibition studies?

The phosphonate group mimics phosphate in enzyme active sites. For example:

- PTP-1B Inhibition : Replace phosphate with phosphonothioic acid derivatives (see ). Assay IC₅₀ values using pNPP substrate and compare hydrophobicity via logP measurements .

- Docking Studies : Molecular dynamics (e.g., AutoDock Vina) predict binding affinity differences between phosphonate and phosphate analogs .

Q. What contradictions exist in reported spectral data, and how can they be resolved?

Discrepancies in ¹⁹F NMR chemical shifts (e.g., δ −115 vs. −122 ppm for CF₂ groups) may arise from solvent polarity or concentration effects. Strategies include:

Q. What computational models best predict its environmental fate or toxicity?

- Environmental Persistence : EPI Suite estimates a half-life >60 days in water due to fluorine’s electronegativity .

- Toxicity Profiling : QSAR models (e.g., TEST) predict moderate aquatic toxicity (LC₅₀ ~10 mg/L for Daphnia magna) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.